

# LCH-7749944 cross-reactivity with other kinase targets

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Compound Focus: **LCH-7749944**

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## Selectivity Profile of LCH-7749944

The table below summarizes the known inhibitory activity of **LCH-7749944** against various kinases, based on cell-free and cellular assays.

Kinase Target	Inhibitory Activity (IC50)	Experimental Context & Key Findings
PAK4 (Primary Target)	<b>14.93 <math>\mu</math>M</b> (cell-free assay) [1]	Potent inhibition; suppresses proliferation/invasion in gastric cancer cells [2].
PAK1, PAK5, PAK6	"Less potent" effect [1] (No specific IC50 provided)	Demonstrated significant selectivity for PAK4 over other Group I/II PAKs [1].
c-Src / EGFR / cyclin D1	Activity downregulated (indirect effect) [2]	Cellular pathway consequence of PAK4 inhibition in gastric cancer cells [2].
LIMK1/cofilin pathway	Activity inhibited (indirect effect) [2]	Blocks downstream signaling to cytoskeleton regulators, inhibiting cell invasion [2].
MEK-1/ERK1/2/MMP2	Activity inhibited (indirect effect) [2]	Blocks downstream signaling, reducing migration and invasion [2].

Kinase Target	Inhibitory Activity (IC50)	Experimental Context & Key Findings
SCG10 (Substrate)	Inhibits phosphorylation at Ser50 [3]	Blocks PAK4-mediated phosphorylation of SCG10, inhibiting microtubule dynamics and gastric cancer cell invasion [3].

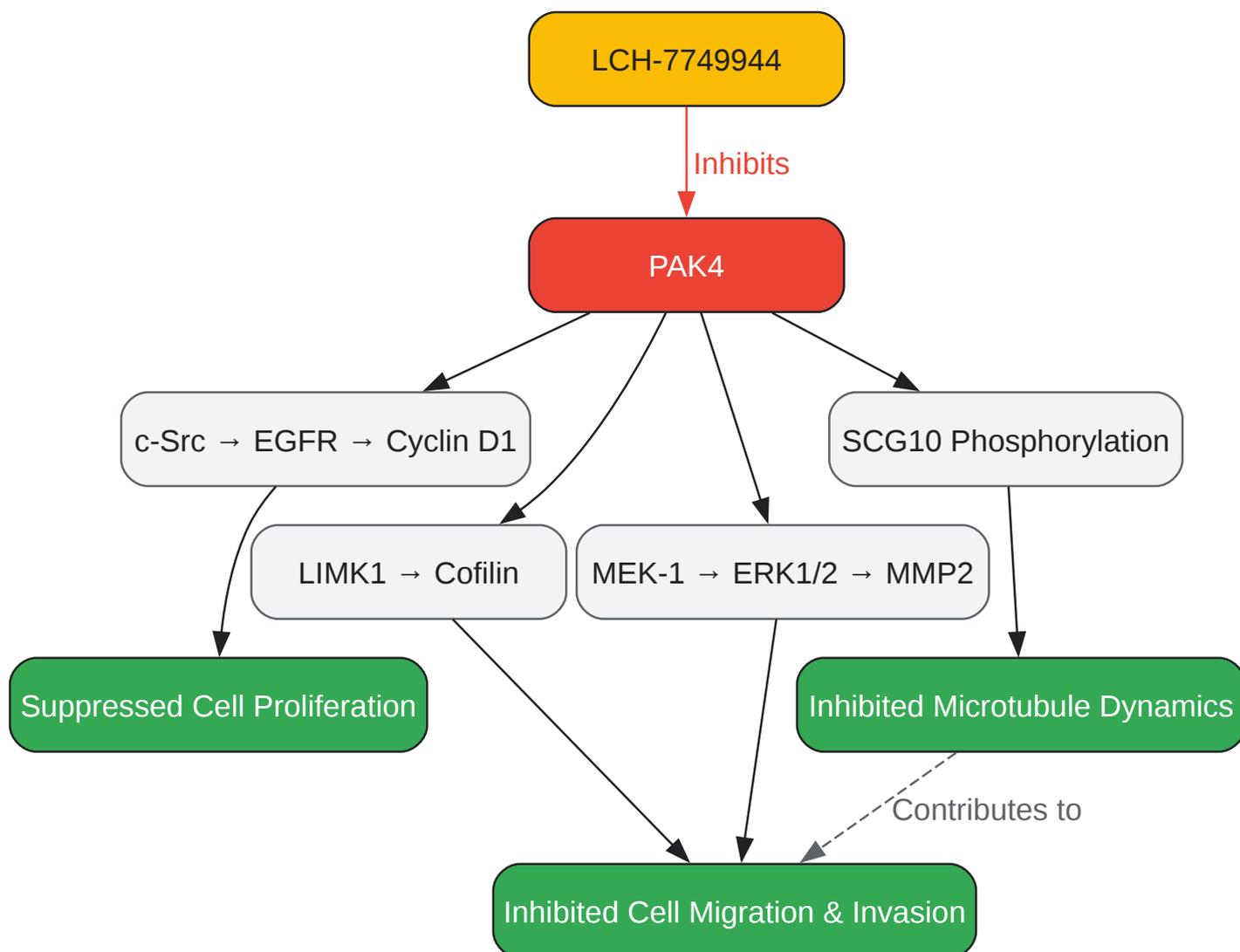
## Detailed Experimental Data & Protocols

For researchers to critically evaluate and potentially replicate these findings, here are the methodologies from key studies.

- **1. Primary Potency Assay (Cell-free):** The half-maximal inhibitory concentration (IC50) of **14.93  $\mu$ M** against PAK4 was determined through a cell-free kinase assay, which directly measures the compound's ability to inhibit the purified kinase enzyme [1].
- **2. Cellular Efficacy in Gastric Cancer Models:** Key experiments were conducted in human gastric cancer cell lines (e.g., SGC7901).
  - **Proliferation:** Cell proliferation was assessed, showing that **LCH-7749944** suppresses growth through the **PAK4/c-Src/EGFR/cyclin D1 pathway** [2].
  - **Migration & Invasion:** These were evaluated using transwell assays. **LCH-7749944** inhibited migration and invasion by concomitant blockage of the **PAK4/LIMK1/cofilin** and **PAK4/MEK-1/ERK1/2/MMP2 pathways** [2].
  - **Morphological Changes:** The inhibitor was found to suppress the formation of filopodia (actin-rich cell projections) and induce cell elongation, providing visual evidence of its impact on the cytoskeleton [2].
- **3. Downstream Substrate Phosphorylation:** In gastric cancer cells, treatment with **LCH-7749944** inhibited PAK4-mediated phosphorylation of the microtubule destabilizer **SCG10** on serine 50. This was shown through immunoblotting and contributed to reduced cell invasion [3].

## Signaling Pathways Targeted by LCH-7749944

The following diagram illustrates the key signaling pathways disrupted by **LCH-7749944** inhibition of PAK4, based on experimental evidence from gastric cancer cell studies.



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## Research Implications and Data Gaps

- **Established Specificity:** The data confirms that **LCH-7749944** is a valuable tool compound for selectively probing PAK4-dependent functions, especially in the context of cytoskeletal remodeling, cell migration, and invasion in cancer models [2] [3].
- **Key Limitation:** The most significant gap is the lack of a broad kinome-wide selectivity profile. The search results do not contain data from panels testing inhibition across hundreds of kinases, which is standard in modern kinase inhibitor development [4]. The statement of "less potent" effects on PAK1, 5, and 6 is qualitative and lacks quantitative IC50 values for a direct comparison [1].

Given that the core research on this inhibitor was published around 2012, I recommend these steps to obtain a more complete and contemporary profile:

- **Consult Selectivity Databases:** Search commercial chemical vendor sites (e.g., Selleckchem's "Kinase Inhibitor Panel" data) or public databases like the **Kinase Inhibitor Database** or **IUPHAR/BPS Guide to PHARMACOLOGY**.
- **Review Recent Literature:** Perform a targeted literature search on platforms like PubMed for any recent studies that may have used **LCH-7749944** and characterized its off-target effects.

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## References

1. - LCH | 99%(HPLC) | Selleck | PAK inhibitor 7749944 [selleckchem.com]
2. LCH-7749944, a novel and potent p21-activated kinase 4 ... [pubmed.ncbi.nlm.nih.gov]
3. PAK4 kinase-mediated SCG10 phosphorylation involved in ... [nature.com]
4. Properties of FDA-approved small molecule protein kinase ... [sciencedirect.com]

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